2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid
Description
2-(4-Methoxyphenyl)-3,3-dimethylbutanoic acid is a branched carboxylic acid derivative featuring a 4-methoxyphenyl substituent at the second carbon and two methyl groups at the third carbon of the butanoic acid backbone. For instance, compounds such as 3,3-dimethylbutanoic acid esters and amides are highlighted in pharmacological studies, where the 3,3-dimethylbutanoic acid moiety is critical for binding affinity and metabolic stability . The 4-methoxyphenyl group, as seen in related compounds like 2-(4-Methoxyphenyl)-2-methylpropanoic acid (142b) , likely contributes to electronic and steric effects that modulate interactions with biological targets.
Properties
CAS No. |
115196-41-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)11(12(14)15)9-5-7-10(16-4)8-6-9/h5-8,11H,1-4H3,(H,14,15) |
InChI Key |
JXOUAWPLIRNMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)OC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,3-dimethylbutanoic acid.
Grignard Reaction: The 4-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form an intermediate.
Acid Work-Up: The intermediate is then subjected to an acid work-up to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction could produce 4-methoxyphenylbutanol.
Scientific Research Applications
2-(4-Methoxyphenyl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Receptor Binding
The 3,3-dimethylbutanoic acid side chain is pivotal in thromboxane A2 (TXA2) receptor antagonists. For example:
| Compound | Structure Modification | Ki (nM) | Source |
|---|---|---|---|
| 23a (UP 116-77) | 3,3-Dimethylbutanoic acid + chlorophenyl | 6 | |
| 11b | Shorter side chain (non-branched) | 5600 | |
| 11c | Shorter side chain (ethyl-substituted) | 1700 |
Replacing the 3,3-dimethylbutanoic acid group with shorter chains reduces affinity by 280–930-fold, underscoring the importance of steric bulk and hydrophobicity in receptor interactions .
Metabolic Stability
In synthetic cannabinoid metabolites, 3,3-dimethylbutanoic acid derivatives exhibit exceptional stability:
- Parent compounds (e.g., 5F-MDMB-PINACA) degrade rapidly, whereas metabolites retain >90% abundance .
Structural Variations in Ester Derivatives
A study on hexanoate esters of 3-phenylpropan-1-ol compared isomers of hexanoic acid, including 3,3-dimethylbutanoic acid (Table 1) :
| Ester Type | Branching Pattern | Physical State | Yield (%) |
|---|---|---|---|
| 3,3-Dimethylbutanoate (c) | Branched at C3 | Liquid | Moderate |
| 2-Ethylbutanoate (a) | Linear + ethyl branch | Liquid | High |
| Hexanoate (h) | Linear | Liquid | Variable |
Branched esters like 3,3-dimethylbutanoate exhibit distinct chromatographic retention times and boiling points, influencing their utility in drug design .
Key Findings and Implications
Pharmacological Relevance: The 3,3-dimethylbutanoic acid group enhances binding affinity in TXA2 receptor antagonists and synthetic cannabinoids due to its hydrophobic and steric properties .
Metabolic Resilience : Derivatives resist enzymatic degradation, making them reliable biomarkers in forensic analysis .
Structural Optimization : Branching at the third carbon (e.g., 3,3-dimethyl) improves stability and receptor interactions compared to linear or less-branched analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
